molecular formula C6H10ClN3O2S B2645746 2-amino-N-methylpyridine-4-sulfonamide hydrochloride CAS No. 2413868-12-7

2-amino-N-methylpyridine-4-sulfonamide hydrochloride

Cat. No.: B2645746
CAS No.: 2413868-12-7
M. Wt: 223.68
InChI Key: HTOJDXQJCVTUKY-UHFFFAOYSA-N
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Description

2-amino-N-methylpyridine-4-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H9N3O2S·HCl and a molecular weight of 223.68 g/mol . It is a derivative of pyridine, featuring an amino group at the 2-position, a methyl group at the N-position, and a sulfonamide group at the 4-position. This compound is typically found in a powdered form and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methylpyridine-4-sulfonamide hydrochloride involves several steps. One common method includes the reaction of 2-amino-4-chloropyridine with methylamine, followed by sulfonation with chlorosulfonic acid. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methylpyridine-4-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-methylpyridine-4-sulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-methylpyridine-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-methylpyridine-4-sulfonamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-N-methylpyridine-4-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.ClH/c1-8-12(10,11)5-2-3-9-6(7)4-5;/h2-4,8H,1H3,(H2,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKJLTRUKGNDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=NC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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